molecular formula C7H14O2 B14388002 Hept-6-ene-1,4-diol CAS No. 89794-64-9

Hept-6-ene-1,4-diol

Cat. No.: B14388002
CAS No.: 89794-64-9
M. Wt: 130.18 g/mol
InChI Key: RPRMJMJEESOAHE-UHFFFAOYSA-N
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Description

Hept-6-ene-1,4-diol: is an organic compound with the molecular formula C7H14O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and an alkene, indicating the presence of a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-ene-1,4-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-6-yne, which introduces hydroxyl groups at specific positions on the carbon chain. Another method includes the dihydroxylation of hept-6-ene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Hept-6-ene-1,4-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hept-6-ene-1,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: this compound is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of hept-6-ene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond can participate in addition reactions, altering the compound’s chemical properties and behavior in different environments .

Comparison with Similar Compounds

Uniqueness: this compound’s unique combination of a double bond and two hydroxyl groups makes it a versatile compound in organic synthesis. Its structure allows for a wide range of chemical modifications, making it valuable in various research and industrial applications .

Properties

CAS No.

89794-64-9

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

hept-6-ene-1,4-diol

InChI

InChI=1S/C7H14O2/c1-2-4-7(9)5-3-6-8/h2,7-9H,1,3-6H2

InChI Key

RPRMJMJEESOAHE-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCCO)O

Origin of Product

United States

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